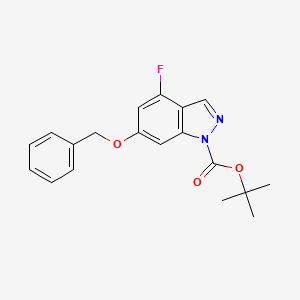

![molecular formula C20H27BO3 B1376992 2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2096335-47-4](/img/structure/B1376992.png)

2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (2-BN-TMD) is a new boron-containing compound that has recently been developed for use in organic synthesis and scientific research applications. It is a relatively new compound that has been developed as an alternative to existing boron-containing compounds such as boronic acids and boronic esters. 2-BN-TMD has several unique properties that make it an attractive option for use in organic synthesis and scientific research. In

科学的研究の応用

Organic Synthesis and Drug Development

This compound is a versatile building block in the synthesis of biologically active molecules. Büttner et al. (2007) highlighted its use in developing new syntheses for retinoid agonists, demonstrating its utility in creating complex molecules for potential therapeutic applications (Büttner, Nätscher, Burschka, & Tacke, 2007). This illustrates its role in advancing drug synthesis, providing a pathway to explore novel treatments.

Materials Science and Energy Storage

In materials science, especially in the field of molecular solar thermal (MOST) energy storage systems, derivatives of this compound have been synthesized for use as versatile building blocks. Schulte and Ihmels (2022) showed that borylated norbornadienes, prepared from this compound, are suitable substrates for Pd-catalyzed Suzuki–Miyaura coupling reactions, leading to novel monosubstituted norbornadienes that can transform upon irradiation, highlighting its potential in energy storage applications (Schulte & Ihmels, 2022).

作用機序

Target of Action

The primary target of the compound 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the UDP-N-acetylmuramoylalanine–D-glutamate ligase . This enzyme plays a crucial role in the biosynthesis of bacterial peptidoglycan, a major component of the bacterial cell wall .

Mode of Action

The compound 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its target by catalyzing the addition of D-glutamic acid to the cytoplasmic intermediate UDP-N-acetylmuramoyl-L-alanine (UMA) . This interaction results in the inhibition of the enzyme’s activity, thereby disrupting the biosynthesis of bacterial peptidoglycan .

Biochemical Pathways

The action of 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affects the peptidoglycan biosynthesis pathway . By inhibiting the UDP-N-acetylmuramoylalanine–D-glutamate ligase, the compound disrupts the formation of peptidoglycan, a key structural component of the bacterial cell wall . This disruption can lead to downstream effects such as bacterial cell lysis and death .

Result of Action

The molecular and cellular effects of 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action include the disruption of peptidoglycan biosynthesis, leading to the weakening of the bacterial cell wall . This can result in bacterial cell lysis and death .

特性

IUPAC Name |

2-(6-butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27BO3/c1-6-7-12-22-18-11-9-15-13-17(10-8-16(15)14-18)21-23-19(2,3)20(4,5)24-21/h8-11,13-14H,6-7,12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICBTICLFXGOFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)

![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)

![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)

![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)

![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)

![Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376931.png)